2-(1-Aminopentyl)-4-methylphenol
Description
2-(1-Aminopentyl)-4-methylphenol is a phenolic derivative featuring a pentylamine side chain at the 2-position and a methyl group at the 4-position of the aromatic ring. The amino group and alkyl chain suggest unique solubility, reactivity, and steric effects compared to other phenol derivatives. Below, we compare it with structurally related compounds to infer its behavior and applications.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-(1-aminopentyl)-4-methylphenol |
InChI |
InChI=1S/C12H19NO/c1-3-4-5-11(13)10-8-9(2)6-7-12(10)14/h6-8,11,14H,3-5,13H2,1-2H3 |
InChI Key |
WZQGTASFNJTQMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=C(C=CC(=C1)C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopentyl)-4-methylphenol can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, a haloalkane such as 1-bromopentane can react with 4-methylphenol in the presence of a base to form the desired compound . Another method involves the reduction of nitriles or amides to amines using reducing agents like lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of 2-(1-Aminopentyl)-4-methylphenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis reactions to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopentyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones
Reduction: Secondary or tertiary amines
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
2-(1-Aminopentyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1-Aminopentyl)-4-methylphenol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-(1-Adamantyl)-4-methylphenol
4-(1-Methylpentyl)phenol
2-(5-Isoxazolyl)-4-methylphenol
- Structure : Isoxazole ring at the 2-position .
- Molecular Formula: C₁₀H₉NO₂.
- Physical Properties :
- Key Differences: The heterocyclic isoxazole enables π-stacking and radical stabilization, which are absent in the aliphatic aminopentyl chain of the target compound . Higher melting point indicates stronger intermolecular forces compared to alkyl-substituted phenols.
2-((1S)-1-Amino-2-methylpropyl)-4-methylphenol
- Structure: Branched 1-amino-2-methylpropyl group at the 2-position .
- Molecular Formula: C₁₁H₁₇NO.
- Key Differences: Shorter branched chain may reduce lipophilicity compared to the pentyl chain in the target compound.
Research Implications
- Solubility: The amino group in 2-(1-aminopentyl)-4-methylphenol may enhance aqueous solubility compared to adamantyl or alkyl-substituted analogs but reduce it relative to smaller aminoalkyl derivatives .
- Reactivity: The primary amine enables derivatization (e.g., Schiff base formation) unavailable in non-amino analogs, making it valuable in drug synthesis .
- Steric Effects : The pentyl chain balances flexibility and steric hindrance, contrasting with adamantyl’s rigidity or isoxazole’s planar structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
